Photochemical Bond Cleavage: 2,2-Dibromo-1-indanone vs. 2,2-Dichloro-1-indanone
Direct photolysis of 2,2-dibromo-1-indanone yields a 1:1 mixture of radical and ionic products, whereas photolysis of the directly analogous 2,2-dichloro-1-indanone produces only radical products [1]. This difference in mechanistic partitioning provides a controllable bifurcation for accessing distinct product manifolds.
| Evidence Dimension | Radical:Ionic Product Ratio upon Photolysis |
|---|---|
| Target Compound Data | 1 : 1 (radical : ionic) |
| Comparator Or Baseline | 2,2-Dichloro-1-indanone: 100% radical products |
| Quantified Difference | Complete absence of ionic pathway for the chloro analog |
| Conditions | Solution-phase photolysis; product distribution analyzed by GC/MS and NMR. |
Why This Matters
This mechanistic control dictates downstream synthetic utility; the bromo compound is required when both radical and ionic pathways are needed for diversification.
- [1] Šket, B.; Zupan, M. Photochemistry of α-halocycloalkanones and α,α-dihalocycloalkanones. Ionic and radical photochemical carbon-halogen bond cleavage. Collect. Czech. Chem. Commun. 1988, 53, 1745-1752. DOI: 10.1135/cccc19881745. View Source
